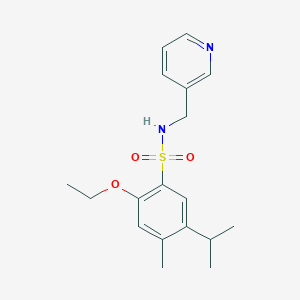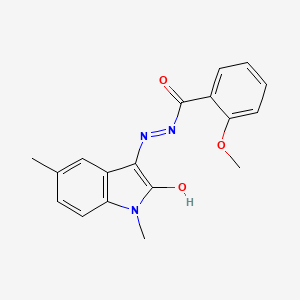
2-iodo-N-4-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-4-pyridinylbenzamide, also known as IPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPBA is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-iodo-N-4-pyridinylbenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation of target proteins. CK2 plays a critical role in many cellular processes, including DNA repair, cell cycle progression, and apoptosis. Inhibition of CK2 by 2-iodo-N-4-pyridinylbenzamide leads to the dysregulation of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects
2-iodo-N-4-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inducing apoptosis and inhibiting cell proliferation in cancer cells, 2-iodo-N-4-pyridinylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-iodo-N-4-pyridinylbenzamide has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-iodo-N-4-pyridinylbenzamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to enhance the efficacy of chemotherapy drugs, and its anti-inflammatory and antibacterial effects. However, there are some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-iodo-N-4-pyridinylbenzamide, including its potential applications in the treatment of cancer and other diseases, its use as a tool for studying the role of CK2 in cellular processes, and its potential as a therapeutic target for drug development. Further research is also needed to fully understand the mechanism of action of 2-iodo-N-4-pyridinylbenzamide and its potential toxicity.
Métodos De Síntesis
2-iodo-N-4-pyridinylbenzamide can be synthesized using a variety of methods, including the reaction of 2-iodobenzoyl chloride with 4-pyridinecarboxylic acid in the presence of a base, such as triethylamine, or the reaction of 2-iodobenzamide with 4-pyridinecarboxylic acid in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-iodo-N-4-pyridinylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. CK2 is overexpressed in many types of cancer, and its inhibition by 2-iodo-N-4-pyridinylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-iodo-N-4-pyridinylbenzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin, in cancer cells.
Propiedades
IUPAC Name |
2-iodo-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLIBLNYUBFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-(pyridin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)